Isothiochroman-6-amine vs. Isochroman-6-amine: Conformational Energy Landscape Divergence Dictates Binding Geometry
The replacement of the ring oxygen in isochroman-6-amine with sulfur in Isothiochroman-6-amine produces a fundamental shift in the lowest-energy conformational state. DFT and ab initio computational studies reveal that the bent conformer is the global minimum for isothiochroman (ITC), whereas the twisted conformer is the global minimum for isochroman (IC), with the bent form in IC positioned 1100 ± 100 cm⁻¹ higher in energy [1]. The energy difference between bent and twisted conformers in ITC is only approximately 80 ± 20 cm⁻¹, predicting dynamic conformational interchange under physiological conditions [1]. This conformational plasticity is not present in the oxygen analog. Molecular electrostatic potential (MEP) analysis further confirms altered electrophilic interaction sites between the two scaffolds [1].
| Evidence Dimension | Conformational energy difference between bent and twisted states |
|---|---|
| Target Compound Data | Bent form = global minimum; twisted form lies ~80 ± 20 cm⁻¹ higher |
| Comparator Or Baseline | Isochroman (IC): twisted form = global minimum; bent form lies 1100 ± 100 cm⁻¹ higher |
| Quantified Difference | Energy ordering reversed; ΔE between bent/twisted is ~80 cm⁻¹ (ITC) vs. >1100 cm⁻¹ (IC) |
| Conditions | DFT calculations at B3LYP, M06-2X, ωB97X-D levels with 6-311G++(2d,3p) basis set; ab initio MP2 and CCSD validation |
Why This Matters
This conformational divergence directly impacts ligand-receptor binding geometry, making isochroman-6-amine unsuitable as a substitute in assays where bent conformer recognition is required.
- [1] J. Mol. Model. (2025) 31:207. How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. DOI: 10.1007/s00894-025-06432-6 View Source
